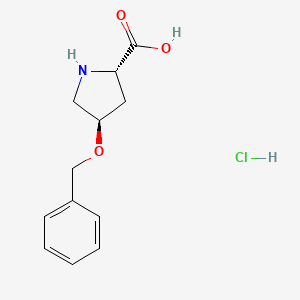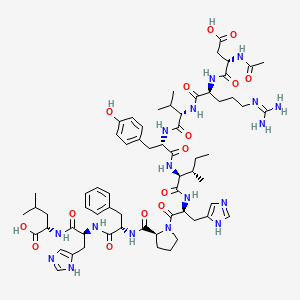
Dicyclopropyldisulfide
Vue d'ensemble
Description
Dicyclopropyldisulfide is a useful research compound. Its molecular formula is C6H10S2 and its molecular weight is 146.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Dicyclopropyldisulfide and related compounds are used in Lewis acid-catalyzed reactions. For instance, 1,2-diphenyldiselane or 1,2-di-p-tolyldisulfane can smoothly add to methylenecyclopropanes under catalysis by Lewis acid. This results in the formation of cyclobutane derivatives, which are valuable intermediates in organic synthesis. This process differs significantly from free radical additions and is notable for constructing a four-membered carbon ring (Yu et al., 2009).
Synthesis of Flavors
Dicyclohexyldisulfide, a variant of this compound, has been synthesized as a new flavor compound using a disulfurization reaction of chlorocyclohexane. The qualitative and quantitative analyses of the reaction product mixture were conducted using GC-MS and GC, establishing a method for synthesis experimentation and production control of this compound. This method overcomes the deficiency of iodometric methods, which only determine total sulfur content (Xian, 2006).
Photodissociation Dynamics in Chemistry
Dicyclopropyl ketone, closely related to this compound, has been studied for its photodissociation dynamics at 193 nm using time-resolved Fourier transform infrared spectroscopy and photofragment ion imaging spectroscopy. The study focused on the isomerization dynamics of the C3H5 product, using electronic structure calculations and a phase space theory model to understand the photodissociation products and mechanisms (Clegg et al., 2003).
Drug Synthesis and Modification
This compound derivatives are used in synthesizing and modifying drugs. For example, cis- and trans-dicarbon-substituted chiral cyclopropane units, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, are synthesized as conformationally restricted analogues of histamine. These compounds are designed to restrict the conformation of biologically active compounds, improving activity and exploring bioactive conformations (Kazuta et al., 2002).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Dicyclopropyldisulfide is an organic sulfur compound with the chemical formula C8H12S2 . It is widely used in organic synthesis and can act as a catalyst, reducing agent, and initiator . .
Mode of Action
As a catalyst, it can promote the reaction and increase the reaction speed . As a reducing agent, it can transfer a hydrogen atom in a chemical reaction . As an initiator, it can promote the occurrence of a polymerization reaction .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . They can be explored using tools like the electronic Biochemical Pathways, which allows users to search the wall charts with keywords, set focus effects, activate filtering functions, and zoom in on the details and elements of interest .
Pharmacokinetics
Pharmacokinetics describes what happens to a drug when it enters the body, including absorption, distribution, metabolism, and excretion .
Result of Action
As a catalyst, reducing agent, and initiator, this compound likely influences the speed and efficiency of chemical reactions in which it is involved .
Action Environment
It is known that this compound is a flammable liquid and can burn in case of open flame or high temperature . Therefore, it should be kept away from fire sources and high temperatures . It should also be stored in a cool, dry, and well-ventilated place .
Propriétés
IUPAC Name |
(cyclopropyldisulfanyl)cyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S2/c1-2-5(1)7-8-6-3-4-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNRNIMDJHCRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SSC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657941 | |
| Record name | 1,1'-Disulfanediyldicyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68846-57-1 | |
| Record name | 1,1'-Disulfanediyldicyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dicyclopropyldisulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3029458.png)







